REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.[CH3:30][N:31]([CH3:43])[CH2:32][CH2:33][O:34][C:35]1[CH:42]=[CH:41][C:38]([CH2:39][NH2:40])=[CH:37][CH:36]=1>O1CCCC1>[CH3:30][N:31]([CH3:43])[CH2:32][CH2:33][O:34][C:35]1[CH:42]=[CH:41][C:38]([CH2:39][NH:40][C:5](=[O:7])[C:4]2[CH:8]=[C:9]([S:12](=[O:15])(=[O:14])[NH2:13])[CH:10]=[CH:11][C:3]=2[O:2][CH3:1])=[CH:37][CH:36]=1
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Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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6.25 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
7.45 g
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Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)Cl
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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CN(CCOC1=CC=C(CN)C=C1)C
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at the same temperature for 1 hour
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Duration
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1 h
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Type
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STIRRING
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Details
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with stirring
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Type
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STIRRING
|
Details
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The mixture was stirred at room temperature for 14 hours
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Duration
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14 h
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Type
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CUSTOM
|
Details
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the solvent was evaporated
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Type
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ADDITION
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Details
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Hydrochloric acid (10%) was added to the residue
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Type
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WASH
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Details
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the aqueous solution was washed with ethyl acetate
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Type
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CUSTOM
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Details
|
to give a precipitate, which
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Type
|
WASH
|
Details
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was washed with water and ethyl acetate, of 16.6 g of colorless crystals
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Type
|
CUSTOM
|
Details
|
Recrystallization of the crystals from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=CC=C(CNC(C2=C(C=CC(=C2)S(N)(=O)=O)OC)=O)C=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |